molecular formula C14H15N3O3 B2934614 N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 688773-86-6

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2934614
CAS No.: 688773-86-6
M. Wt: 273.292
InChI Key: AUQPDRQHLSDLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a notable compound in medicinal chemistry due to its unique molecular structure and biological activities. The compound's complex structure comprises a cyclopropyl group, a dioxoquinazoline moiety, and a propanamide segment. These groups confer the compound significant chemical versatility and potential for interaction with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically begins with the preparation of the quinazoline core This is often achieved via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound follows the same general principles but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are essential to maximize yield and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to streamline production processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide undergoes oxidation reactions, primarily affecting the quinazoline ring, leading to the formation of hydroxylated or carbonyl-containing derivatives.

  • Reduction: : Reduction reactions can convert the carbonyl groups in the dioxoquinazoline moiety to alcohol groups, potentially altering the compound’s biological activity.

  • Substitution: : The compound can participate in nucleophilic substitution reactions at various sites on the quinazoline ring, leading to a range of derivatives with modified biological properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in dry ether are typically used.

  • Substitution: : Halogenated quinazoline derivatives react with nucleophiles like amines or thiols under basic conditions.

Major Products Formed

These reactions yield a variety of derivatives, each with potential unique biological activities. For instance, hydroxylated products from oxidation reactions can exhibit enhanced water solubility and altered pharmacokinetics.

Scientific Research Applications

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds applications across several scientific disciplines:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.

  • Industry: : Utilized in the development of pharmaceuticals, particularly in the early stages of drug discovery and development.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites or receptor binding domains, disrupting normal cellular processes. The dioxoquinazoline moiety is crucial for its binding affinity, while the cyclopropyl group influences the compound's orientation and interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Similar structure but with a methyl group instead of a cyclopropyl group.

  • N-cyclohexyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Contains a cyclohexyl group instead of a cyclopropyl group.

Uniqueness

N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide's uniqueness lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it an attractive candidate in medicinal chemistry for drug design and development.

There you have it! The detailed breakdown of the compound without any pesky acronyms

Properties

IUPAC Name

N-cyclopropyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(15-9-5-6-9)7-8-17-13(19)10-3-1-2-4-11(10)16-14(17)20/h1-4,9H,5-8H2,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQPDRQHLSDLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.